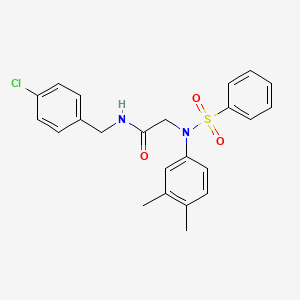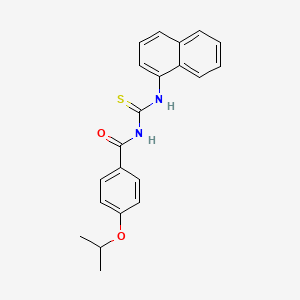![molecular formula C14H9Cl2N3O3S B3708319 N-[(3,5-dichlorophenyl)carbamothioyl]-2-nitrobenzamide](/img/structure/B3708319.png)
N-[(3,5-dichlorophenyl)carbamothioyl]-2-nitrobenzamide
Overview
Description
N-[(3,5-dichlorophenyl)carbamothioyl]-2-nitrobenzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a 3,5-dichlorophenyl group, a carbamothioyl group, and a 2-nitrobenzamide moiety
Preparation Methods
The synthesis of N-[(3,5-dichlorophenyl)carbamothioyl]-2-nitrobenzamide typically involves the reaction of 3,5-dichlorobenzoyl chloride with an arylamine compound in the presence of a solvent such as N,N′-dimethylformamide (DMF) at elevated temperatures (around 60°C) . The 3,5-dichlorobenzoyl chloride is prepared from 3,5-dichlorobenzonitrile . The reaction proceeds through the formation of an intermediate, which is then treated with thionyl chloride to yield the desired product .
Chemical Reactions Analysis
N-[(3,5-dichlorophenyl)carbamothioyl]-2-nitrobenzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro group to an amine group, resulting in the formation of amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro positions, leading to the formation of various substituted derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
N-[(3,5-dichlorophenyl)carbamothioyl]-2-nitrobenzamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[(3,5-dichlorophenyl)carbamothioyl]-2-nitrobenzamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to and inhibiting key enzymes or receptors involved in biological processes. For example, it may inhibit the activity of enzymes involved in cell proliferation, leading to its potential anticancer effects.
Comparison with Similar Compounds
N-[(3,5-dichlorophenyl)carbamothioyl]-2-nitrobenzamide can be compared with other similar compounds, such as:
- 3,5-Dichloro-N-(2-chlorophenyl)benzamide
- 3,5-Dichloro-N-(4-chlorophenyl)benzamide
- N-(2,4-dichlorophenyl)-2-nitrobenzamide
These compounds share structural similarities but differ in their specific substituents and functional groups . The uniqueness of this compound lies in its combination of the 3,5-dichlorophenyl group, carbamothioyl group, and 2-nitrobenzamide moiety, which contribute to its distinct chemical and biological properties .
Properties
IUPAC Name |
N-[(3,5-dichlorophenyl)carbamothioyl]-2-nitrobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9Cl2N3O3S/c15-8-5-9(16)7-10(6-8)17-14(23)18-13(20)11-3-1-2-4-12(11)19(21)22/h1-7H,(H2,17,18,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWVRYHSQEVSNKJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC(=S)NC2=CC(=CC(=C2)Cl)Cl)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9Cl2N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(2-chloro-4-iodophenyl)carbamothioyl]-4-ethoxybenzamide](/img/structure/B3708239.png)
![Methyl 4-({[(3-chloro-4-ethoxyphenyl)carbonyl]carbamothioyl}amino)benzoate](/img/structure/B3708247.png)
![(5E)-1-(3,4-dichlorophenyl)-5-[(3-ethoxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B3708249.png)
![N-(2-chloro-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-5-(2-nitrophenyl)-2-furamide](/img/structure/B3708251.png)
![N~1~-(3-chloro-2-methylphenyl)-N~2~-(2-methoxy-5-methylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B3708273.png)

![3-methoxy-N-({[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B3708288.png)
![N-[4-chloro-3-(trifluoromethyl)phenyl]-N~2~-(3-methoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B3708292.png)
![N-[(5-bromopyridin-2-yl)carbamothioyl]-2-nitrobenzamide](/img/structure/B3708299.png)

![N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~2~-(3,5-dimethylphenyl)-N~1~-(2-methoxy-5-methylphenyl)glycinamide](/img/structure/B3708310.png)
![Methyl 2-[({[3-(propan-2-yloxy)phenyl]carbonyl}carbamothioyl)amino]benzoate](/img/structure/B3708312.png)
![N-[2-(2,5-dichlorophenyl)-1,3-benzoxazol-5-yl]-2-(3-methylphenoxy)acetamide](/img/structure/B3708323.png)
![5-bromo-2-methoxy-N-{[4-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]carbamothioyl}benzamide](/img/structure/B3708334.png)
